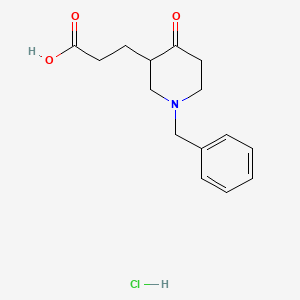

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride

CAS No.: 1263094-09-2

Cat. No.: VC3429753

Molecular Formula: C15H20ClNO3

Molecular Weight: 297.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263094-09-2 |

|---|---|

| Molecular Formula | C15H20ClNO3 |

| Molecular Weight | 297.78 g/mol |

| IUPAC Name | 3-(1-benzyl-4-oxopiperidin-3-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C15H19NO3.ClH/c17-14-8-9-16(10-12-4-2-1-3-5-12)11-13(14)6-7-15(18)19;/h1-5,13H,6-11H2,(H,18,19);1H |

| Standard InChI Key | ODESZMXZWAQSKM-UHFFFAOYSA-N |

| SMILES | C1CN(CC(C1=O)CCC(=O)O)CC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CN(CC(C1=O)CCC(=O)O)CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Properties

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride is characterized by a piperidine ring with a ketone functional group at position 4, a benzyl substituent at the nitrogen atom, and a propanoic acid chain at position 3. The compound exists as a hydrochloride salt.

Basic Chemical Information

| Parameter | Value |

|---|---|

| CAS Number | 1263094-09-2 |

| Molecular Formula | C₁₅H₂₀ClNO₃ |

| Molecular Weight | 297.78 g/mol |

| IUPAC Name | 3-(1-benzyl-4-oxopiperidin-3-yl)propanoic acid;hydrochloride |

| InChIKey | ODESZMXZWAQSKM-UHFFFAOYSA-N |

| SMILES | C1CN(CC(C1=O)CCC(=O)O)CC2=CC=CC=C2.Cl |

Sources: PubChem database and chemical supplier information

Structural Features

The compound contains several key structural features that contribute to its chemical behavior:

-

A six-membered piperidine ring with a ketone at position 4

-

A benzyl group attached to the nitrogen atom, providing hydrophobicity

-

A propanoic acid side chain at position 3, offering potential for further derivatization

-

A hydrochloride salt formation, enhancing water solubility compared to the free base

Chemical and Physical Properties

Physical Properties

| Property | Characteristic |

|---|---|

| Physical State | Solid |

| Appearance | Off-white to white crystalline powder (typical for similar compounds) |

| Solubility | Likely soluble in water, alcohols, and polar organic solvents |

| Stability | Stable under standard storage conditions |

Chemical Reactivity

The compound contains multiple reactive functional groups:

-

The carboxylic acid group can participate in esterification, amide formation, and salt formation

-

The ketone group can undergo reduction, nucleophilic addition, and aldol-type reactions

-

The tertiary amine can act as a base and participate in quaternization reactions

Applications and Uses

Research Applications

3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride finds applications in several research areas:

-

As a chemical intermediate in the synthesis of pharmaceutically active compounds

-

As a building block for medicinal chemistry research and drug discovery

-

In structure-activity relationship studies involving piperidine-based compounds

| Supplier | Product Information | Packaging |

|---|---|---|

| Matrix Scientific | As indicated in supplier catalogs | Research quantities |

| VWR | Product code: 060573-500MG | 500 mg |

| Vulcan Chem | Product ID: VC3429753 | Various research quantities |

Current pricing (as of April 2025) typically ranges between $300-400 USD for research quantities (500 mg) .

| Safety Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Protective clothing, gloves, eye protection |

| Ventilation | Ensure good ventilation in workspace |

| Storage | Store in tightly closed containers in a cool, dry place |

| Incompatibilities | Strong oxidizing agents (presumed based on structure) |

First Aid Measures

Standard first aid measures for chemical irritants apply:

-

Eye contact: Rinse thoroughly with water for several minutes

-

Skin contact: Wash with soap and plenty of water

-

Inhalation: Move to fresh air

-

Ingestion: Seek immediate medical attention

Analytical Characteristics

Identification Methods

The compound can be identified and characterized using standard analytical techniques:

| Technique | Expected Features |

|---|---|

| ¹H NMR | Characteristic signals for aromatic protons, piperidine ring protons, benzyl CH₂, and propanoic acid chain |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons |

| IR Spectroscopy | Strong absorption bands for C=O stretching (ketone and carboxylic acid), N-H stretching, and C-H stretching |

| Mass Spectrometry | Molecular ion peak at m/z 262 [M+H]⁺ (for the free base) |

Future Research Directions

Future research involving 3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride may focus on:

-

Development of improved synthetic routes with higher yields and purity

-

Exploration of its potential as a scaffold for medicinal chemistry applications

-

Investigation of structure-activity relationships in piperidine-based drug candidates

-

Derivatization of the carboxylic acid group to create a library of compounds for biological screening

Given the importance of piperidine-containing compounds in drug discovery, this compound represents a valuable chemical building block with potential for further development and application in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume